REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([OH:11])=O)=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.O.[CH:13]([NH2:15])=O>>[Cl:8][C:5]1[N:6]=[CH:7][C:2]2[N:1]=[CH:13][NH:15][C:9](=[O:11])[C:3]=2[CH:4]=1
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=NC1)Cl)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=CNC2=O)C=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |